![molecular formula C9H16O3 B2830670 {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol CAS No. 1823510-14-0](/img/structure/B2830670.png)
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol” is a chemical compound with the CAS Number: 1823510-14-0 . It has a molecular weight of 172.22 . The IUPAC name for this compound is (6a-methoxyhexahydro-3aH-cyclopenta [b]furan-3a-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h10H,2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Prins Cyclization Synthesis : A study by Reddy et al. (2012) in "Tetrahedron Letters" demonstrates the use of a molecule similar to {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol in a Prins cyclization reaction to synthesize hexahydro-1H-furo[3,4-c]pyran derivatives. This process highlights its potential in organic synthesis for creating complex molecular structures (Reddy et al., 2012).
Surface Site Probing of Nanocrystals : Methanol, a related compound, has been used in the study of surface sites on metal oxide catalysts. Wu et al. (2012) utilized methanol to investigate the nature of surface sites on ceria nanocrystals, highlighting its role in probing molecular interactions on nanoscale surfaces (Wu et al., 2012).
Chemical Reactions with Furan Derivatives : Friedman and Harman (2001) explored the chemical behavior of furan derivatives, closely related to the structure , by studying methanol addition to dihapto-coordinated rhenium complexes of furan. This research offers insights into the reactivity of furan-based molecules in complex chemical systems (Friedman & Harman, 2001).
Cycloaddition Reactions : Palframan and Pattenden (2013) investigated the cycloaddition reactions involving furan derivatives, again showcasing the versatility of such compounds in synthesizing diverse molecular structures. Their work contributes to understanding the chemical behavior of furan-based molecules in complex organic reactions (Palframan & Pattenden, 2013).
Synthesis of Functionalized Furans : Bellur et al. (2005) provided methods for synthesizing functionalized furans, indicating the potential of molecules like this compound in creating chemically diverse furan derivatives (Bellur et al., 2005).
Methanol as a Hydrogen Transfer Agent : Pasini et al. (2014) explored the use of methanol, a compound structurally related to the one , as a hydrogen transfer agent for carbonyl reduction. This research expands on the utility of methanol in various chemical processes (Pasini et al., 2014).
C–C Coupling with Methanol and Allenes : Moran et al. (2011) in "Nature Chemistry" discussed the catalytic C–C coupling of methanol with allenes, demonstrating the role of methanol in forming complex organic molecules (Moran et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXLYWXIIMCUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC1(CCO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)
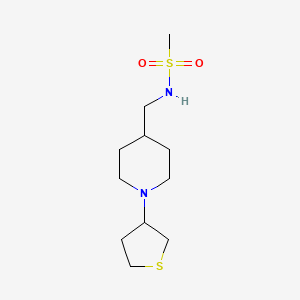
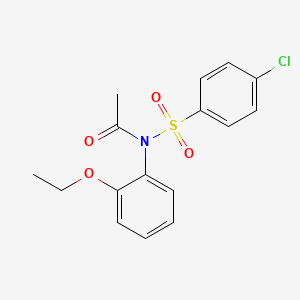

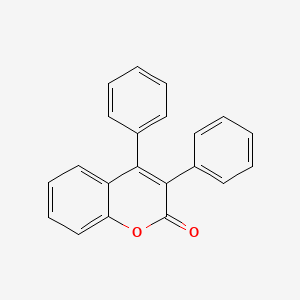
![2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2830597.png)
methanone](/img/structure/B2830599.png)
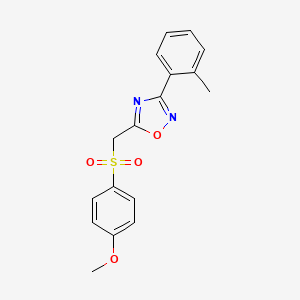
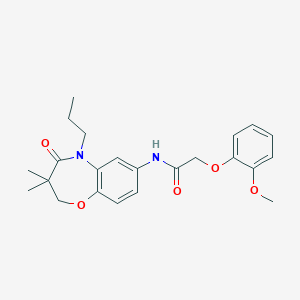
![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2830605.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)
![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2830607.png)
![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)
